molecular formula C6H6BrN3O2 B599905 4-Bromo-5-nitrobenzene-1,2-diamine CAS No. 113269-07-1

4-Bromo-5-nitrobenzene-1,2-diamine

Cat. No. B599905
M. Wt: 232.037
InChI Key: XGXKPRVKQPWQOY-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .


Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .

Scientific Research Applications

  • Synthesis of Fluorescent Dipolar Quinoxaline Derivatives

    • Application: 4-Bromo-1,2-diaminobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
    • Results: These quinoxaline derivatives can find applications as potential emissive and electron-transport materials .
  • Synthesis of 6-Bromo-2-Methylbenzimidazole

    • Application: 4-Bromo-1,2-diaminobenzene can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .
    • Results: The resulting 6-bromo-2-methylbenzimidazole could have various applications, depending on its further reactions .
  • DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities

    • Application: A study investigated newly synthesized bis-acyl-thiourea derivatives of 4-Nitrobenzene-1,2-Diamine (a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine) for their DNA binding, urease inhibition, and anti-brain-tumor activities .
    • Method: The derivatives were synthesized in two steps and their interactions with DNA were explored using density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry .
    • Results: Both theoretical and experimental results pointed towards compounds’ interactions with DNA .
  • Electrophilic Aromatic Substitution

    • Application: 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in electrophilic aromatic substitution reactions .
    • Method: The specific procedures would depend on the exact reaction being carried out, but generally, this involves the reaction of the benzene ring with an electrophile .
    • Results: The outcomes of these reactions could vary widely, depending on the specific electrophile and reaction conditions used .
  • Synthesis of N-Methyl-N-(2-nitro-phenyl)-Anthranilic Acid

    • Application: A compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, 1-Bromo-2-nitrobenzene, can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
    • Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 1-Bromo-2-nitrobenzene with 2-methylamino-benzoic acid .
    • Results: The resulting N-methyl-N-(2-nitro-phenyl)-anthranilic acid could have various applications, depending on its further reactions .
  • Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester

    • Application: 4-Bromo-1-fluoro-2-nitrobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, may be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .
    • Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with other reagents .
    • Results: The resulting 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester could have various applications, depending on its further reactions .

Safety And Hazards

The safety information for 4-Bromo-5-nitrobenzene-1,2-diamine includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H312-H332 . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-bromo-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXKPRVKQPWQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90764841
Record name 4-Bromo-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90764841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-nitrobenzene-1,2-diamine

CAS RN

113269-07-1
Record name 4-Bromo-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90764841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
E Hassaan, C Hohn, FR Ehrmann… - Journal of Medicinal …, 2020 - ACS Publications
Fragment-based lead discovery was applied to tRNA-guanine transglycosylase, an enzyme modifying post-transcriptionally tRNAs in Shigella, the causative agent of shigellosis. TGT …
Number of citations: 5 pubs.acs.org
E Hassaan - 2019 - archiv.ub.uni-marburg.de
There are several biophysical methods developed to rapidly identify weakly binding fragments to a target protein. X-ray crystallography provides structural information that is crucial for …
Number of citations: 3 archiv.ub.uni-marburg.de

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